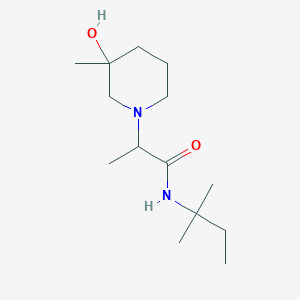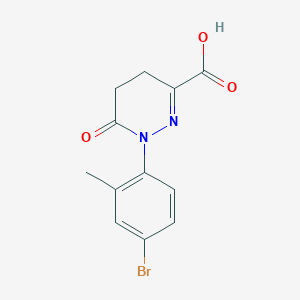![molecular formula C14H21N3O B6644239 N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide, commonly known as BPH-1358, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH-1358 is a bicyclic compound that contains a pyrazole ring and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of BPH-1358 is not fully understood, but studies have shown that it acts as a potent inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays an important role in cell growth and proliferation, and its overexpression has been linked to the development of various diseases, including cancer. By inhibiting CK2, BPH-1358 can prevent the growth and proliferation of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
BPH-1358 has several biochemical and physiological effects. Studies have shown that BPH-1358 can induce cell cycle arrest and apoptosis in cancer cells. BPH-1358 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPH-1358 is its potent anti-cancer properties. BPH-1358 has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy. However, one of the main limitations of BPH-1358 is its complex synthesis process, which makes it difficult to produce large quantities of the compound. In addition, further studies are needed to fully understand the mechanism of action of BPH-1358 and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of BPH-1358. One direction is to further investigate the potential of BPH-1358 as a novel cancer therapy. Studies are needed to determine the optimal dosage and administration of BPH-1358 and to evaluate its safety and efficacy in clinical trials. Another direction is to investigate the potential of BPH-1358 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of BPH-1358 and to identify potential drug targets for the development of new therapies.
Synthesemethoden
The synthesis of BPH-1358 is a complex process that involves several steps. The first step is the synthesis of the pyrazole ring, which is achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl nitrite in the presence of a catalyst. The resulting compound is then reacted with bicyclo[3.1.0]hexane-3-carboxylic acid to obtain BPH-1358.
Wissenschaftliche Forschungsanwendungen
BPH-1358 has shown promising results in various scientific research applications. One of the most significant applications of BPH-1358 is in the field of cancer research. Studies have shown that BPH-1358 has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BPH-1358 has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BPH-1358 has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)11-7-12(17-16-11)15-13(18)10-5-8-4-9(8)6-10/h7-10H,4-6H2,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDBFRFVCCWFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)C2CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)


![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)